Crassicaulina A

Descripción general

Descripción

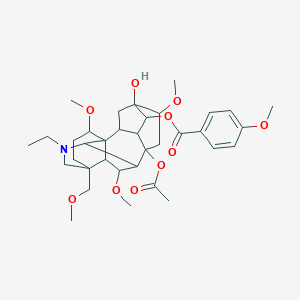

Crassicauline A is a complex organic compound with a unique structure It is characterized by multiple methoxy groups, a benzoate ester, and a hexacyclic framework

Aplicaciones Científicas De Investigación

Pharmacological Properties

Analgesic Effects

Crassicauline A is widely recognized for its analgesic properties, making it a common component in traditional Chinese medicine. It is primarily used to relieve pain and has been shown to be effective in various experimental models. Its mechanism of action involves modulation of pain pathways, although the precise molecular interactions remain an area of ongoing research .

Antiarrhythmic Activity

Recent studies have highlighted the potential of Crassicauline A and its transformed products to exhibit antiarrhythmic effects. In a rat model of aconitine-induced arrhythmia, processed derivatives of Crassicauline A demonstrated a dose-dependent ability to delay the onset of ventricular premature beats and reduce the incidence of ventricular tachycardia. This suggests that structural modifications during processing can enhance its therapeutic efficacy while potentially reducing cardiotoxicity .

Immunomodulatory Effects

Crassicauline A has also been investigated for its immunomodulatory properties. Research indicates that it may play a role in modulating immune responses, which could be beneficial in treating autoimmune disorders or enhancing immune function .

Metabolism and Toxicity

Understanding the metabolism of Crassicauline A is crucial for assessing its safety profile. Studies have shown that at toxic doses, Crassicauline A undergoes significant metabolic transformations in vivo. For instance, hydroxylation at specific sites can lead to the formation of metabolites that may exhibit different pharmacological activities or toxicity profiles .

- Metabolic Pathways : The primary metabolic pathway identified involves hydroxylation at C-15, potentially leading to the formation of toxic metabolites such as deoxyjesaconitine. This highlights the importance of understanding individual variability in drug metabolism when considering therapeutic applications .

- Safety Considerations : Clinical reports have documented adverse drug reactions associated with Crassicauline A and related compounds, emphasizing the need for careful monitoring and dosage regulation in clinical settings .

Case Studies and Experimental Findings

Several studies have documented the effects and applications of Crassicauline A:

Mecanismo De Acción

Target of Action

Crassicauline A, also known as Crassicaulin A or [8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate, is a bioactive alkaloid found in the roots of Aconitum carmichaeli . It has been shown to possess feeding deterrent activity against T. castaneum adults

Mode of Action

It is known that the compound has antiarrhythmic effects . In a rat aconitine-induced arrhythmia assay, the transformed products of Crassicauline A could dose-dependently delay the ventricular premature beat (VPB) incubation period, reduce the incidence of ventricular tachycardia (VT), and increase the arrhythmia inhibition rate .

Biochemical Pathways

The transformation pathways of diterpenoid alkaloids like Crassicauline A during processing methods such as sand frying are complex . During this process, a known alkaloid, along with three new alkaloids, was derived from Crassicauline A . The cardiotoxicity of these converted products was reduced compared to their parent compound .

Pharmacokinetics

At a toxic dose of 100 µg/kg, less than 10% and 5% of the administered dose of Crassicauline A were recovered in the urine and feces after single intravenous and oral administration, respectively .

Result of Action

The transformed products of Crassicauline A exhibited prominent antiarrhythmic activities . They could dose-dependently delay the ventricular premature beat (VPB) incubation period, reduce the incidence of ventricular tachycardia (VT), and increase the arrhythmia inhibition rate .

Action Environment

The processing methods, such as boiling, steaming, and sand frying, play a significant role in the transformation pathways of diterpenoid alkaloids like Crassicauline A . These methods can affect the structure of Crassicauline A and its resulting effects .

Análisis Bioquímico

Cellular Effects

Crassicauline A has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Crassicauline A involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Crassicauline A change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that Crassicauline A is eliminated in rats predominantly by metabolism under toxic dosage .

Dosage Effects in Animal Models

The effects of Crassicauline A vary with different dosages in animal models. At a toxic dose of 100 µg/kg, less than 10% and 5% of the administrated dose of Crassicauline A were recovered in the urine and feces after single intravenous and oral administration, respectively .

Metabolic Pathways

Crassicauline A is involved in various metabolic pathways, interacting with enzymes or cofactors. The in vivo metabolism of Crassicauline A is poorly understood, but potential bioactivation is anticipated via hydroxylation metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Crassicauline A typically involves multiple steps, starting from simpler organic molecules. The key steps include:

- Formation of the hexacyclic core through a series of cyclization reactions.

- Introduction of the methoxy groups via methylation reactions.

- Esterification to attach the benzoate group.

- Acetylation to introduce the acetyloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Crassicauline A can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The ester groups can be reduced to alcohols.

Substitution: Methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester groups would produce alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- Crassicauline A shares structural similarities with other complex organic compounds, such as certain alkaloids and terpenoids.

- Compounds like Crassicauline A are often studied for their unique chemical properties and potential applications.

Uniqueness

The uniqueness of Crassicauline A lies in its complex structure and the presence of multiple functional groups. This makes it a valuable compound for studying intricate chemical reactions and exploring new applications in various fields.

Propiedades

Número CAS |

79592-91-9 |

|---|---|

Fórmula molecular |

C35H49NO10 |

Peso molecular |

643.8 g/mol |

Nombre IUPAC |

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1 |

Clave InChI |

GAZDXIGXYWVWQX-MIOGPJTISA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

Sinónimos |

8-O-Acetylforestine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Crassicauline A?

A1: The molecular formula of Crassicauline A is C34H49NO9, and its molecular weight is 615.76 g/mol. []

Q2: What spectroscopic data are available for Crassicauline A?

A2: Various spectroscopic techniques have been employed to characterize Crassicauline A, including 1H NMR, 13C NMR, DEPT, COSY, HMQC, HMBC, ROESY, and 1D-GOESY. [] These techniques provide detailed information about the compound's structure, including the relative spatial configuration of its atoms.

Q3: What are the primary sources of Crassicauline A?

A3: Crassicauline A is primarily isolated from the roots of various Aconitum species, including Aconitum carmichaeli [], Aconitum forrestii [, ], Aconitum episcopale [, , ], Aconitum dolichorhynchum [], Aconitum habaense [], Aconitum tuguancunense [], Aconitum geniculatum [], and Aconitum macrorhynchum [].

Q4: What methods are typically employed to isolate Crassicauline A?

A4: Crassicauline A is typically isolated from plant material using a combination of solvent extraction and chromatographic techniques, such as silica gel column chromatography and preparative TLC. []

Q5: What are the known biological activities of Crassicauline A?

A5: While Crassicauline A, along with other diterpenoid alkaloids, is known for its toxicity [], research suggests it may possess potential analgesic [] and antiarrhythmic activities. []

Q6: How does the structure of Crassicauline A influence its biological activity?

A6: Studies investigating the structure-activity relationship (SAR) of Crassicauline A and its analogs highlight the importance of specific structural features for analgesic activity. These features include a tertiary amine in ring A, an acetoxyl or ethoxyl group at C-8, an aromatic ester at C-14, and the saturation state of ring D. []

Q7: Have any antiarrhythmic effects been observed for Crassicauline A or its derivatives?

A7: Research suggests that transformed products of Crassicauline A, obtained through sand frying, exhibit significant antiarrhythmic activities in a rat aconitine-induced arrhythmia model. [] These findings indicate the potential of Crassicauline A derivatives as antiarrhythmic agents.

Q8: How does Crassicauline A compare to other related compounds in terms of activity and toxicity?

A8: Studies have shown that certain structural modifications to Crassicauline A can lead to analogs with enhanced analgesic activity compared to the parent compound, while potentially reducing toxicity. []

Q9: Has Crassicauline A been investigated for potential use as an insecticide?

A9: Research suggests that Crassicauline A exhibits feeding deterrent activity against the red flour beetle, Tribolium castaneum, albeit with lower potency compared to other alkaloids isolated from Aconitum episcopale. []

Q10: What is known about the pharmacokinetics of Crassicauline A?

A10: A study utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) determined the pharmacokinetic parameters of Crassicauline A in rats. The oral bioavailability of Crassicauline A was calculated to be 18.7%. []

Q11: What are the primary metabolic pathways of Crassicauline A in rats?

A11: While detailed metabolic pathways have not been fully elucidated, studies indicate that hydroxylation is a significant metabolic transformation of Crassicauline A in rats under toxic doses. []

Q12: What analytical methods are commonly used to detect and quantify Crassicauline A?

A12: Various analytical methods are employed to detect and quantify Crassicauline A, including high-performance liquid chromatography (HPLC) [], ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) [, ], and electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn). []

Q13: How reliable are the current analytical methods for detecting Crassicauline A in biological samples?

A13: The development and validation of LC-MS/MS methods have enabled the sensitive and accurate quantification of Crassicauline A, even in small-volume blood serum samples, contributing significantly to the clinical diagnosis of aconite poisoning. []

Q14: What are the known toxic effects of Crassicauline A?

A14: Crassicauline A, like other diterpenoid alkaloids found in Aconitum species, is known to be toxic. [] Accidental ingestion of herbs contaminated with Aconitum roots containing Crassicauline A can lead to poisoning, manifesting in neurological, gastrointestinal, and cardiovascular symptoms, including potentially fatal ventricular tachyarrhythmias. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.